molecular formula C6H14ClNO B106056 Trimethyl(2-oxopropyl)azanium chloride CAS No. 54541-46-7

Trimethyl(2-oxopropyl)azanium chloride

Cat. No. B106056
CAS RN: 54541-46-7
M. Wt: 151.63 g/mol
InChI Key: DOTQEKRZRYAIDV-UHFFFAOYSA-M
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Description

Trimethyl(2-oxopropyl)azanium chloride is not directly discussed in the provided papers. However, the papers do discuss various organic compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of related compounds. For instance, the synthesis of complex organic compounds with multiple functional groups and their interactions with other chemicals is a common theme .

Synthesis Analysis

The synthesis of organic compounds with nitrogen and phosphorus centers is highlighted in the papers. For example, a two-step synthesis process is used to create a reactive ylid of trivalent phosphorus, which can be further oxidized or react with methanol to form different derivatives . Another paper describes the synthesis of a tertiary alkyl oxonium salt, which is notable for its resistance to solvolysis and its ability to undergo S(N)2 reactions at a tertiary carbon center . These synthesis methods and the stability of the resulting compounds could be relevant when considering the synthesis of Trimethyl(2-oxopropyl)azanium chloride.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The paper on the dication with different counter-anions provides detailed information on the crystalline structure, stabilized by a network of hydrogen bonds and charge-assisted intermolecular interactions . This information is valuable for predicting how Trimethyl(2-oxopropyl)azanium chloride might interact with other molecules and ions in a solid-state environment.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the oxidation of phosphorus ylids , the substitution reactions of tertiary alkyl oxonium salts with nucleophiles , and the reactions of organosilicon compounds with organocopper compounds and carbonyl compounds . These reactions demonstrate the reactivity of different functional groups and the influence of molecular structure on reaction pathways, which is relevant for understanding the chemical behavior of Trimethyl(2-oxopropyl)azanium chloride.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of Trimethyl(2-oxopropyl)azanium chloride, they do provide insights into the properties of similar compounds. For example, the resistance to solvolysis and the formation of stable crystalline structures are physical and chemical properties that could be considered when analyzing Trimethyl(2-oxopropyl)azanium chloride. The intermolecular interactions and the stability of various organic salts in different environments are also discussed, which can inform the understanding of the compound's behavior under various conditions.

properties

IUPAC Name

trimethyl(2-oxopropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQEKRZRYAIDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637545
Record name N,N,N-Trimethyl-2-oxopropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(2-oxopropyl)azanium chloride

CAS RN

54541-46-7
Record name NSC83556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl-2-oxopropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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